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This document provides a detailed guide to the astro-chemical modeling of the amidogen
radical (NH2), a crucial intermediate in the nitrogen chemistry of the interstellar medium (ISM).
Understanding the abundance and distribution of NH2 is fundamental to deciphering the
formation pathways of more complex nitrogen-bearing molecules, including those of prebiotic
interest. These notes offer a summary of key quantitative data, detailed experimental protocols
for studying NH2 kinetics, and a step-by-step guide to performing astro-chemical simulations.

Introduction to Amidogen Radical (NH2) in Astro-
chemistry

The amidogen radical (NH2) is a highly reactive molecule that plays a significant role in the
chemical evolution of interstellar clouds.[1] Its first definitive detection in the ISM was made in
the Sgr B2 molecular cloud, revealing its presence in the cold, low-density envelopes of star-
forming regions. Subsequent observations have identified NH2 and its deuterated
isotopologues, NHD and ND2, in various environments, from dense molecular clouds to the
comae of comets.[2]

Astro-chemical models are essential tools for interpreting these observations and predicting the
abundance of NH2 under different physical conditions. These models rely on extensive
networks of chemical reactions and their corresponding rate coefficients, which are determined
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through laboratory experiments and theoretical calculations. The accuracy of these models is
crucial for understanding the overarching nitrogen chemistry of the cosmos.

Quantitative Data on NH2 Abundance and Reactions

The following tables summarize key observational data on NH2 abundance and the
experimentally or theoretically determined rate coefficients for important reactions involving the
amidogen radical.

Table 1: Observed Column Densities and Fractional Abundances of NH2

. Fractional
Astronomical NH2 Column
. Abundance Reference
Source Density (cm~2) .
(relative to Hz2)
van Dishoeck et al.
Sgr B2(N) 5 x 1015 (1-3) x 10-8

(1993)

Melosso et al. (2020)
[2]

IRAS 16293-2422

Miyamoto et al. (2023)
[3]

NGC 613 6.4 x10%°t0 1.2 x 10

Generic Dark Cloud Modeled Abundance ~10-°-10-8 Le Gal et al. (2014)[4]

Table 2: Key Gas-Phase Reactions Involving NH2
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. Rate Coefficient Temperature Range Database/Referenc
Reaction
(cm3s™?) (K) e
N +NH3 - NH2+NH See note 1 Cryogenic Krim et al. (2016)[5]

van Dishoeck et al.
NH3 + hv - NH2 + H See note 2

(1993)
3.00x 101
C+NH2 - H+ HCN 10 - 300 KIDA[5]
(T/300)~°.2 exp(6/T)
3.00x 101
C+NH2 - H+ HNC 10 - 300 KIDA[5]
(T/300)~°.2 exp(6/T)
N + NH2 - N2 + 2H 1.00 x 10~1° 10 - 300 KIDA[6]
NH2 + NO - N2 + Douglas et al. (2023)
3.5x10"1°at 26 K 24 - 106
H20 [7]
NH2 + H3* - NH3* +
H 1.50x10°° 10 - 41000 UMIST Rate22[2][8]
NH2 + HCO* —» NH3*
1.20x10°° 10 - 41000 UMIST Rate22[2][8]

+CO

Note 1:This reaction has been shown to occur in the solid phase at very low temperatures,
representing a non-energetic pathway to NH2 formation.[5] Note 2:The rate of
photodissociation depends on the incident ultraviolet radiation field.

Experimental Protocols

The determination of accurate reaction rate coefficients at the low temperatures of interstellar
space is critical for the development of reliable astro-chemical models. The Pulsed Laser
Photolysis-Laser Induced Fluorescence (PLP-LIF) technique is a powerful method for studying
the kinetics of radical reactions under these conditions.

Protocol for PLP-LIF Kinetic Measurements of NH2
Reactions
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This protocol outlines the general procedure for measuring the rate coefficient of a reaction
between NH2 and a molecule of interest (M).

Objective: To determine the bimolecular rate coefficient for the reaction NH2 + M - Products.

Materials and Equipment:

Pulsed Laser Photolysis (PLP) system (e.g., KrF excimer laser at 248 nm or ArF at 193 nm).
[9][10]

e Pulsed Laser-Induced Fluorescence (LIF) system (e.g., Nd:YAG-pumped dye laser).[9][10]
o Flow cell or reaction chamber with temperature and pressure control.
e NH3 (Ammonia) as the NH2 precursor.
e Reactant molecule (M).
« Inert buffer gas (e.g., He, N2, Ar).
o Mass flow controllers for precise gas mixing.
e Photomultiplier tube (PMT) for fluorescence detection.
 Digital oscilloscope for data acquisition.
e Data acquisition and timing control system (e.g., digital delay generator).
Procedure:
e Gas Preparation:
o Prepare a dilute mixture of NH3 in the buffer gas.
o Prepare a mixture of the reactant molecule (M) in the buffer gas.

o Use mass flow controllers to precisely control the concentrations of NH3, M, and the buffer
gas flowing into the reaction cell.
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e Generation of NH2 Radicals:
o Introduce the gas mixture into the reaction cell.

o lIrradiate the gas mixture with a pulse from the photolysis laser (e.g., 193 nm) to
photodissociate NH3, producing NH2 radicals: NH3 + hv - NH2 + H

o Detection of NH2 Radicals:

[¢]

After a variable time delay, fire the probe laser, which is tuned to an electronic transition of
the NH2 radical (e.g., the A2A1 — X2B1 transition).

[¢]

The NH2 radicals absorb the probe laser light and are excited to a higher electronic state.

[e]

The excited NH2 radicals then fluoresce, emitting light at a different wavelength.

o

The fluorescence is collected by a lens system and detected by the PMT.
e Kinetic Measurement:

o Record the fluorescence signal as a function of the delay time between the photolysis and
probe laser pulses. This provides the temporal decay profile of the NH2 radical
concentration.

o Under pseudo-first-order conditions, where the concentration of the reactant molecule [M]
is much greater than the initial concentration of NH2, the decay of the NH2 signal will be
exponential.

o The observed first-order rate constant, k', is determined by fitting the decay profile to an
exponential function.

e Data Analysis:
o Repeat the measurement for a range of concentrations of the reactant molecule [M].
o Plot the pseudo-first-order rate constant, k', against the concentration of M.

o The slope of this plot gives the bimolecular rate coefficient, k, for the reaction NH2 + M.
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Astro-chemical Modeling Protocol

This section provides a general protocol for setting up and running a gas-grain astro-chemical
model to simulate the abundance of the NH2 radical using the NAUTILUS code.[11][12][13]

Protocol for Modeling NH2 Abundance with NAUTILUS

Objective: To model the time-dependent abundance of NH2 in a simulated interstellar
environment.

Software and Data Requirements:

NAUTILUS astro-chemical code.[11][13]

A chemical network file (e.g., from the KIDA or UMIST databases).[2][8][14]

A file specifying the initial elemental abundances.

A file defining the physical parameters of the model.
Procedure:
e Installation and Setup:

o Download and compile the NAUTILUS source code following the instructions in the
documentation.[11][13]

o Familiarize yourself with the input and output file formats.
o Define the Chemical Network:

o Select a comprehensive chemical network that includes the key formation and destruction
reactions for NH2. The KIDA and UMIST databases are excellent resources.[2][8][14]

o Ensure the network includes gas-phase reactions, gas-grain interactions (adsorption and
desorption), and grain-surface reactions.

e Set Initial Abundances:
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o Create an input file that specifies the initial abundances of all elements in the model.
These are typically given relative to the total hydrogen abundance.

o Define Physical Conditions:

o Create a parameter file that defines the physical environment of the simulation. Key
parameters include:

Gas and dust temperature.

Gas density (number density of H2).

Visual extinction (Av), which affects the photodissociation rates.

Cosmic-ray ionization rate.
e Run the Simulation:
o Execute the NAUTILUS code with the prepared input files.

o The code will solve the system of ordinary differential equations that describe the change
in abundance of each species over time.

e Analyze the Output:

o The output file will contain the abundances of all species in the network as a function of
time.

o Plot the abundance of NH2 as a function of time to study its chemical evolution.

o Compare the modeled steady-state or time-dependent abundance of NH2 with
observational data to validate the model and the chemical network.

o Analyze the reaction rates to identify the dominant formation and destruction pathways of
NH2 under the simulated conditions.

Visualizations
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The following diagrams, generated using the DOT language, illustrate key pathways and
workflows in the astro-chemical modeling of NH2.
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Caption: Key gas-phase formation and destruction pathways of the amidogen radical (NH-2).
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Caption: Workflow for astro-chemical modeling of molecular abundances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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